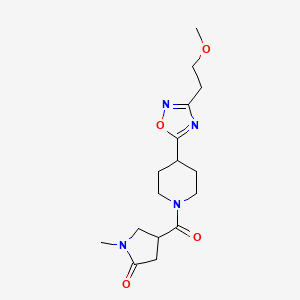

4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic organic compound. Its structure is characterized by the presence of a piperidine ring substituted with an oxadiazole moiety, making it notable for its complexity and potential versatility in various applications, particularly within the realm of medicinal chemistry and pharmaceutical development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multi-step procedures:

Initial Formation

Starting with the preparation of the oxadiazole ring by cyclizing appropriate precursors under dehydrating conditions.

Using agents like thionyl chloride or phosphorus pentachloride to facilitate the ring closure.

Piperidine Functionalization

Introduction of the piperidine moiety through a nucleophilic substitution reaction.

Utilizing amines and appropriate protecting groups to ensure selectivity and yield.

Final Assembly

Coupling the oxadiazole and piperidine units via carbamate formation.

Reaction conditions might include the use of coupling reagents like carbonyldiimidazole (CDI) under mild temperatures.

Industrial Production Methods

In an industrial context, the production of this compound would require scale-up methodologies, maintaining rigorous control over reaction conditions, purity, and yield:

Reactor Optimization

Using continuous flow reactors to ensure consistent product quality.

Scaling up the reaction from bench-scale to industrial scale while maintaining safety protocols.

Purification

Implementing chromatographic techniques or crystallization methods to achieve high purity levels necessary for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one undergoes various reactions:

Oxidation

Possible oxidation of the methoxyethyl group using oxidizing agents like potassium permanganate.

Reduction

Reductive amination of the piperidine ring, potentially employing sodium borohydride in the presence of a suitable amine.

Substitution

Electrophilic substitution on the oxadiazole ring, allowing further functionalization.

Common Reagents and Conditions

Oxidants: : Potassium permanganate, hydrogen peroxide.

Reductants: : Sodium borohydride, lithium aluminum hydride.

Substitution Agents: : Alkyl halides, acyl chlorides.

Aplicaciones Científicas De Investigación

4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a broad range of scientific research applications:

Chemistry

Used as a building block in synthetic organic chemistry for the development of new molecules and materials.

Biology

Serves as a potential ligand in biochemical assays for receptor binding studies.

Medicine

Investigated for its pharmacological properties, potentially acting as a drug candidate for treating certain conditions due to its bioactive conformation.

Industry

Utilized in the formulation of advanced materials, potentially contributing to polymer science.

Mecanismo De Acción

The precise mechanism by which 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects is dependent on its biological or chemical target:

Molecular Targets

Binds to specific enzymes or receptors, modulating their activity.

Pathways

Can influence signal transduction pathways, impacting cellular responses and gene expression.

Comparación Con Compuestos Similares

Comparison with other structurally similar compounds highlights its unique features:

Similar Compounds

Other oxadiazole derivatives.

Piperidine-based pharmacophores.

4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one stands out due to its tailored functional groups, which enhance its specificity and efficacy in targeted applications.

Hopefully, this deep dive gives you a clear picture of this fascinating compound

Actividad Biológica

The compound 4-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic derivative belonging to the class of oxadiazoles, which have garnered significant attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Oxadiazole Ring : Known for its role in antimicrobial properties.

- Piperidine and Pyrrolidine Moieties : These nitrogen-containing rings are often associated with enhanced bioactivity and receptor binding capabilities.

- Methoxyethyl Group : This substituent may influence the compound's solubility and permeability.

Antimicrobial Properties

Recent studies have highlighted the potential of oxadiazole derivatives in combating bacterial infections. The compound's structure suggests it may exhibit similar antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : In vitro assays have shown that related oxadiazole compounds demonstrate MIC values ranging from 6 μg/mL against Clostridioides difficile, comparable to established antibiotics like vancomycin .

- Mechanism of Action : These compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Anticancer Activity

The oxadiazole scaffold has also been investigated for anticancer properties.

- Cell Proliferation Assays : Studies indicate that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Targeted Therapy Potential : The compound may interact with specific cellular targets involved in cancer progression, making it a candidate for further development in targeted therapies.

Case Studies

Several case studies have explored the biological activity of related compounds:

- A study focused on a series of 1,2,4-oxadiazole derivatives found that modifications at specific positions significantly enhanced their antimicrobial efficacy against multidrug-resistant strains .

- Another investigation into the structure-activity relationship (SAR) revealed that introducing hydrophilic groups improved solubility and bioavailability without compromising antimicrobial activity .

Data Tables

| Compound | MIC (μg/mL) | Activity Type | Target Pathogen/Cancer Type |

|---|---|---|---|

| Compound A | 6 | Antimicrobial | C. difficile |

| Compound B | 10 | Anticancer | Breast cancer cell lines |

| Compound C | 5 | Antimicrobial | MDR Enterococcus faecium |

Propiedades

IUPAC Name |

4-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-19-10-12(9-14(19)21)16(22)20-6-3-11(4-7-20)15-17-13(18-24-15)5-8-23-2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYVOLYIALDODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.